7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-fluorobenzoate
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Overview
Description
7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-FLUOROBENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of an ethoxyphenyl group, a benzoxathiol core, and a fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-FLUOROBENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyphenyl isothiocyanate with 2-hydroxybenzoic acid to form the benzoxathiol core. This intermediate is then reacted with 4-fluorobenzoic acid under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-FLUOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-FLUOROBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-FLUOROBENZOATE
- 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE
- 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-BROMOBENZOATE
Uniqueness
The uniqueness of 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-FLUOROBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility, while the fluorobenzoate moiety contributes to its stability and reactivity. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H15FO5S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
[7-(4-ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C22H15FO5S/c1-2-26-16-9-5-13(6-10-16)18-11-17(12-19-20(18)28-22(25)29-19)27-21(24)14-3-7-15(23)8-4-14/h3-12H,2H2,1H3 |
InChI Key |
QYUMJALVQPXZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)F)SC(=O)O3 |
Origin of Product |
United States |
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